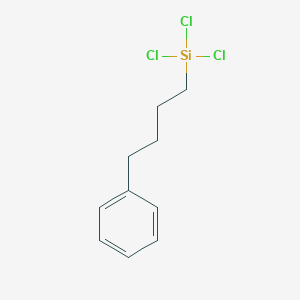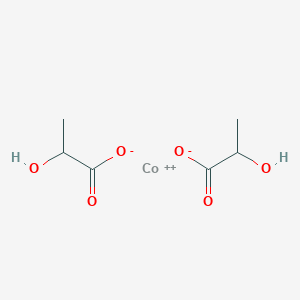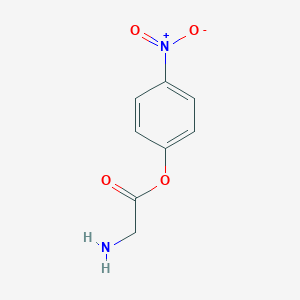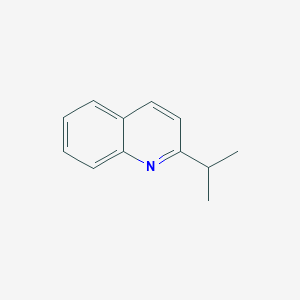
2-Isopropylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylquinoline is a heterocyclic organic compound that belongs to the class of quinolines. It is a white crystalline solid that is widely used in scientific research applications due to its unique properties.
作用机制
The mechanism of action of 2-Isopropylquinoline is not fully understood. However, it is believed to interact with metal ions and form complexes, which can lead to changes in biochemical and physiological processes.
生化和生理效应
2-Isopropylquinoline has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation. Additionally, it has been shown to have anticancer properties and can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-Isopropylquinoline in lab experiments is its unique properties, which make it a useful tool for the detection of metal ions and the synthesis of metal complexes. However, one of the limitations is its potential toxicity, which can pose a risk to researchers working with the compound.
未来方向
There are many future directions for the use of 2-Isopropylquinoline in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, there is potential for the compound to be used in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, 2-Isopropylquinoline is a unique compound that has many scientific research applications. It can be synthesized through various methods and has been shown to have antioxidant, anti-inflammatory, and anticancer properties. While there are advantages to using the compound in lab experiments, there are also potential limitations due to its toxicity. However, there are many future directions for the use of 2-Isopropylquinoline in scientific research, including the development of new synthetic methods and the exploration of its potential therapeutic applications.
合成方法
2-Isopropylquinoline can be synthesized through various methods, including the Pfitzinger reaction, Skraup synthesis, and Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminobenzophenone with isopropyl alcohol in the presence of a strong acid catalyst. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with isopropyl alcohol. The Friedlander synthesis involves the condensation of aniline with isopropyl alcohol and acetaldehyde in the presence of a strong acid catalyst.
科学研究应用
2-Isopropylquinoline has been widely used in scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes. Additionally, it has been used in the synthesis of various heterocyclic compounds.
属性
CAS 编号 |
17507-24-3 |
|---|---|
产品名称 |
2-Isopropylquinoline |
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-9H,1-2H3 |
InChI 键 |
QQKLFCIOCMYHJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1 |
其他 CAS 编号 |
17507-24-3 |
同义词 |
2-Isopropylquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



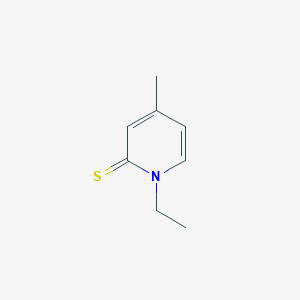
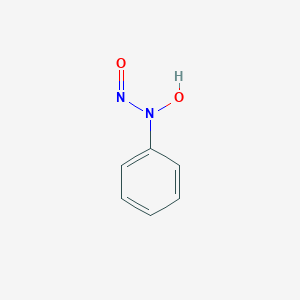
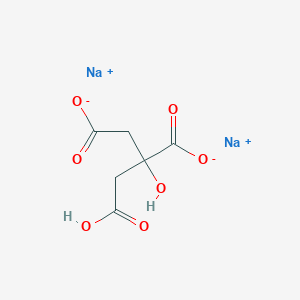
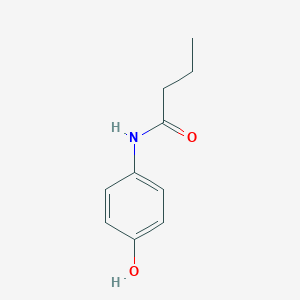
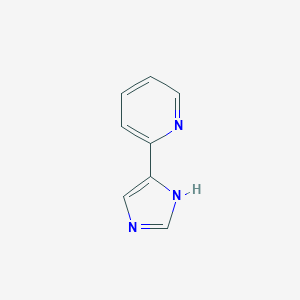

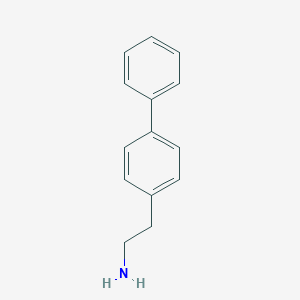
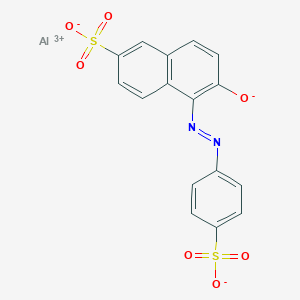
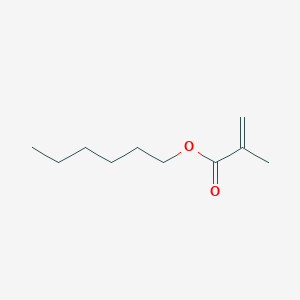
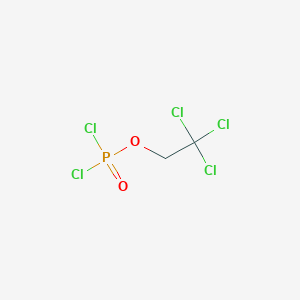
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
